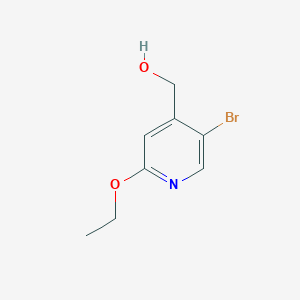

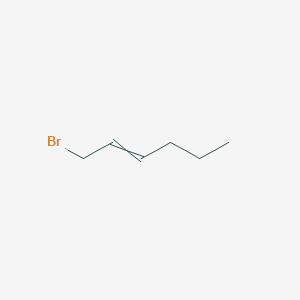

![molecular formula C21H20F2N2O5S2 B2936325 (E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007033-76-2](/img/structure/B2936325.png)

(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole derivatives, such as the one you’re interested in, are a significant class of organic medicinal compounds. They are often used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an amine with corresponding aromatic aldehydes . For example, a mixture of 4-(4-bromophenyl)-thiazol-2-amine and substituted aldehydes was refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .Molecular Structure Analysis

The molecular structures of thiazole derivatives are usually confirmed by physicochemical and spectral characteristics . For instance, the 13C-NMR spectra of thiazole derivatives display the fine conformity of their proposed molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives often include an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are usually determined by FTIR and NMR (1H and 13C) .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Compounds derived from benzothiazole, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes exhibit significant antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). This suggests potential research applications in developing new antimicrobial agents.

Chemical Synthesis and Biological Applications

Another area of application involves the synthesis of cyclic sulfonamides and their use in medicinal chemistry. For example, novel cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, leading to compounds with potential as histamine H3 receptor antagonists (Greig et al., 2001). This highlights the role of such compounds in designing drugs targeting specific receptors.

Aldose Reductase Inhibitors

Compounds with a thiazolidinone core, structurally related to the specified compound, have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These studies have identified potent inhibitors, showcasing the therapeutic potential of these molecules in managing diabetic complications (Ali et al., 2012).

Catalysis

Research has also explored the catalytic applications of compounds with iminothiazolidinone and similar moieties. For instance, N-heterocyclic carbenes, which could be structurally related to the target compound, have demonstrated efficiency as catalysts in transesterification and acylation reactions, indicating their utility in synthetic organic chemistry (Grasa et al., 2002).

Antihypertensive Agents

Additionally, thiazolidinone derivatives have been synthesized and evaluated for their antihypertensive α-blocking activity, showing that these compounds can serve as leads for developing new antihypertensive drugs (Abdel-Wahab et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[2-(4-benzylsulfonylbutanoylimino)-4,6-difluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O5S2/c1-30-19(27)12-25-20-16(23)10-15(22)11-17(20)31-21(25)24-18(26)8-5-9-32(28,29)13-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVLNEPVGZMWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

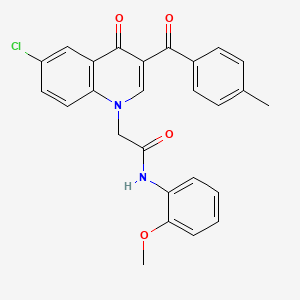

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2936244.png)

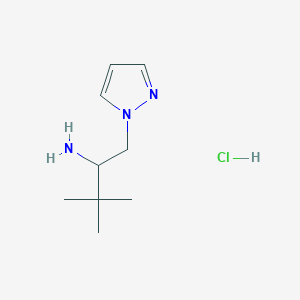

![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)

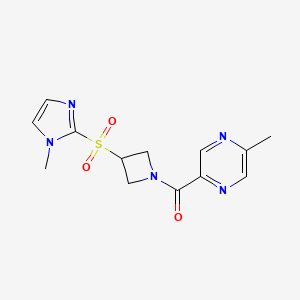

![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2936262.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)